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Compound Name: _
chlorophenyl)propanamide

Cat. No.: B102647

An In-depth Technical Guide to 3-chloro-N-(4-
chlorophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 3-chloro-N-(4-chlorophenyl)propanamide, a halogenated amide with potential
applications in medicinal chemistry and organic synthesis. This document collates available
data on its molecular characteristics, stability, and reactivity. Detailed experimental protocols for
its synthesis and characterization using modern spectroscopic techniques are presented.
Furthermore, this guide explores its potential biological activities, proposing a mechanism of
action based on current scientific understanding of related compounds. All quantitative data is
summarized in structured tables for clarity, and key processes are visualized using logical
diagrams.

Introduction

3-chloro-N-(4-chlorophenyl)propanamide is an organic compound featuring a propanamide
backbone with a chlorine atom at the 3-position and a 4-chlorophenyl group attached to the
amide nitrogen.[1] This bifunctional nature, with a reactive chloro group and a modifiable amide
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linkage, makes it a versatile intermediate in the synthesis of more complex molecules,

particularly those with potential pharmaceutical applications.[1] Preliminary studies have

suggested that this compound may possess antimicrobial and anticancer properties, sparking

interest in its further investigation for drug development.[1] This guide aims to consolidate the

current knowledge on this compound to facilitate future research and development efforts.

Physical and Chemical Properties

The physical and chemical properties of 3-chloro-N-(4-chlorophenyl)propanamide are

summarized in the tables below. These properties are crucial for its handling, characterization,

and application in various experimental settings.

lentity and Molecular Cl -

Property Value Source(s)
3-chloro-N-(4-

IUPAC Name ] [2]
chlorophenyl)propanamide

CAS Number 19314-16-0 [2][3]

Molecular Formula CoHoCI2NO [2][3]

Molecular Weight 218.08 g/mol [2][3]

Canonical SMILES

C1=CC(=CC=C1NC(=0)CCCl)
cl

[2]

INChl=1S/C9H9CI2NO/c10-6-

InChl 5-9(13)12-8-3-1-7(11)2-4-8/h1-  [2]
4H,5-6H2,(H,12,13)
XHQYWNFRAYYHIT-

InChIKey (2]

UHFFFAOYSA-N
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Property Value Source(s)
Appearance White solid / powder [1]

Melting Point 132-134 °C

Boiling Point 388.0 £ 27.0 °C (Predicted)

Density 1.343 + 0.06 g/cm3 (Predicted)

pKa 13.32 + 0.70 (Predicted)

Synthesis and Reactivity
Synthesis

The synthesis of 3-chloro-N-(4-chlorophenyl)propanamide is typically achieved through the
acylation of 4-chloroaniline with 3-chloropropionyl chloride.
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Synthesis Workflow for 3-chloro-N-(4-chlorophenyl)propanamide
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Caption: A diagram illustrating the general synthetic route to 3-chloro-N-(4-
chlorophenyl)propanamide.

Chemical Reactivity

3-chloro-N-(4-chlorophenyl)propanamide exhibits reactivity at both the chloroalkane and
amide functionalities.

e Nucleophilic Substitution: The chlorine atom at the 3-position is a good leaving group,
making the compound susceptible to nucleophilic substitution reactions.[1]

e Oxidation and Reduction: The amide group can undergo oxidation or reduction under
specific conditions.[1]
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e Aromatic Substitution: The 4-chlorophenyl group can participate in electrophilic aromatic
substitution reactions, although the chloro substituent is deactivating.[1]

Experimental Protocols
Synthesis of 3-chloro-N-(4-chlorophenyl)propanamide

This protocol is adapted from a general method for the synthesis of N-aryl carboxamides.
Materials:

4-chloroaniline

o 3-chloropropionyl chloride

e Triethylamine

¢ Dichloromethane (DCM), anhydrous

e Saturated aqueous ammonium chloride (NH4Cl)

o Saturated aqueous sodium bicarbonate (NaHCOs)
e Brine

¢ Anhydrous sodium sulfate (Naz2S0a)

o Ethyl acetate (EtOAC)

Hexanes

Procedure:

e In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-
chloroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

e Cool the solution to 0 °C in an ice bath.
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» Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane to
the stirred reaction mixture.

» Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the
reaction progress by thin-layer chromatography (TLC).

e Upon completion, dilute the reaction mixture with ethyl acetate.

e Wash the organic layer sequentially with saturated aqueous NH4Cl, saturated aqueous
NaHCOs, and brine.

» Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure.

» Purify the crude product by flash column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-chloro-N-(4-
chlorophenyl)propanamide.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) containing tetramethylsilane (TMS)
as an internal standard.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 'H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15
ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum. A greater number of
scans will be required compared to *H NMR to obtain a good signal-to-noise ratio.

4.2.2. Infrared (IR) Spectroscopy
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o Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or as a thin
film on a salt plate (e.g., NaCl or KBr) if the sample is a solid. Alternatively, dissolve the
compound in a suitable solvent (e.g., chloroform) and use a liquid cell.

 Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

» Data Acquisition: Record a background spectrum of the KBr pellet or empty sample
holder/solvent. Record the sample spectrum over a typical range of 4000-400 cm~1. The final
spectrum is obtained by ratioing the sample spectrum against the background spectrum.

4.2.3. Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile).

 Instrumentation: Utilize a mass spectrometer with a suitable ionization source, such as
Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI).

o Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the
mass spectrum in positive or negative ion mode over an appropriate mass-to-charge (m/z)
range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental
composition.

Biological Activity and Mechanism of Action
Reported Biological Activities

Preliminary studies suggest that 3-chloro-N-(4-chlorophenyl)propanamide may exhibit
biological activities, including:

» Antimicrobial Properties: The presence of halogen atoms in organic molecules is often
associated with antimicrobial activity.[1][4]

» Anticancer Activity: Some N-phenylpropanamide derivatives have shown cytotoxicity against
cancer cell lines.[1]

The exact mechanism of action for 3-chloro-N-(4-chlorophenyl)propanamide has not been
fully elucidated and is an area of ongoing investigation.[1]
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Proposed Mechanism of Antimicrobial Action

Based on the known mechanisms of other halogenated antimicrobial agents, a plausible
mechanism of action involves the disruption of essential microbial proteins.

Proposed Antimicrobial Mechanism of Action
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Caption: A logical diagram illustrating a proposed mechanism of antimicrobial action for 3-
chloro-N-(4-chlorophenyl)propanamide.

The proposed mechanism suggests that the compound, upon entering a microbial cell, could
interact with essential proteins. This interaction may proceed via two main pathways: the
oxidation of critical sulfhydryl groups in enzymes or the halogenation of peptide bonds within
the protein structure. Both pathways would lead to protein denaturation, loss of function, and
ultimately, microbial cell death or inhibition of growth.

Conclusion

3-chloro-N-(4-chlorophenyl)propanamide is a compound of significant interest due to its
versatile chemical nature and potential biological activities. This guide has provided a
consolidated resource of its known physical and chemical properties, along with detailed,
adaptable protocols for its synthesis and characterization. While the precise mechanisms of its
biological action require further in-depth investigation, the proposed pathways offer a solid
foundation for future research. This document serves as a valuable tool for scientists and
researchers aiming to explore the full potential of this and related compounds in the fields of
medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/37845080/
https://pubmed.ncbi.nlm.nih.gov/37845080/
https://www.benchchem.com/product/b102647#physical-and-chemical-properties-of-3-chloro-n-4-chlorophenyl-propanamide
https://www.benchchem.com/product/b102647#physical-and-chemical-properties-of-3-chloro-n-4-chlorophenyl-propanamide
https://www.benchchem.com/product/b102647#physical-and-chemical-properties-of-3-chloro-n-4-chlorophenyl-propanamide
https://www.benchchem.com/product/b102647#physical-and-chemical-properties-of-3-chloro-n-4-chlorophenyl-propanamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b102647?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

